Product packaging for 7-methoxy-2H-phthalazin-1-one(Cat. No.:CAS No. 60889-22-7)

7-methoxy-2H-phthalazin-1-one

Cat. No.: B3054526
CAS No.: 60889-22-7
M. Wt: 176.17 g/mol
InChI Key: YIZCCTNPTLWTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives and Evolution of Phthalazinone Chemistry in Academic Research

The exploration of phthalazinone chemistry dates back to the early 20th century, with initial research focusing on the synthesis and understanding of their fundamental heterocyclic structure. The parent compound, phthalazin-1(2H)-one, was first synthesized through cyclization reactions involving phthalic anhydride (B1165640) and hydrazine (B178648) derivatives. Over the decades, and particularly from the mid-20th century onwards, advancements in synthetic methodologies, such as Friedel-Crafts acylation, allowed for the introduction of various substituents onto the phthalazinone core. This opened the door for systematic investigations into structure-activity relationships. The 21st century has witnessed a significant surge in research interest in phthalazinone derivatives, driven by their potential as therapeutic agents. This has led to the development of more sophisticated and efficient synthetic routes, including multi-component reactions and the use of greener chemistry approaches like ultrasonic irradiation.

The Phthalazinone Heterocyclic Scaffold: Significance in Drug Discovery Research

The phthalazinone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govresearchgate.netresearchgate.net This versatility stems from several key features of the phthalazinone core. Its planar aromatic system facilitates interactions with biological targets through π-π stacking, while the presence of reactive sites, such as the ketone and NH groups, allows for straightforward chemical modification to fine-tune pharmacological properties.

Phthalazinone derivatives have been shown to exhibit a remarkable diversity of biological activities, including:

Anticancer nih.govbenthamdirect.com

Anti-inflammatory nih.govontosight.ai

Antimicrobial pharmainfo.in

Antihypertensive nih.govpharmainfo.in

Antidiabetic nih.gov

Antidepressant nih.gov

This broad spectrum of activity has made the phthalazinone scaffold an attractive starting point for the design and development of new drugs targeting a variety of diseases. nih.gov Notably, some phthalazinone derivatives have advanced into clinical development, particularly as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are crucial in cancer therapy. researchgate.netnih.gov

Role of Methoxy (B1213986) Substitution in Phthalazinone Derivatives for Biological and Synthetic Investigations

The methoxy group (-OCH₃) is a common substituent in many natural products and synthetic drug molecules. nih.gov Its inclusion in the phthalazinone scaffold, as seen in 7-methoxy-2H-phthalazin-1-one, can significantly impact the compound's properties. researchgate.net From a biological perspective, the methoxy group can influence a molecule's binding affinity to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net While it is a relatively stable group, it can undergo O-demethylation by metabolic enzymes, which is an important consideration in drug design. tandfonline.com

In the context of chemical synthesis, the methoxy group can direct the course of further chemical reactions on the phthalazinone ring. For instance, the synthesis of this compound can be achieved through methods such as the cyclization of a hydrazine derivative with a methoxy-substituted precursor or via nucleophilic aromatic substitution on a brominated phthalazinone.

Detailed Research Findings

Research into this compound and its derivatives has uncovered a range of potential therapeutic applications. For example, some derivatives have been investigated for their potential as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's. The proposed mechanism involves the inhibition of the enzyme responsible for breaking down the neurotransmitter acetylcholine, thereby increasing its levels in the brain.

Furthermore, studies have explored the anticancer potential of phthalazinone derivatives, including those with a methoxy group. nih.govbenthamdirect.com These compounds may exert their effects through various mechanisms, such as inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death). The antimicrobial properties of phthalazinone derivatives have also been a subject of investigation, with some showing activity against both bacteria and fungi. pharmainfo.in

Below are interactive data tables summarizing key information about this compound and the broader class of phthalazinones.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC NameThis compound
CAS Number60889-22-7
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.18 g/mol

Table 2: Reported Biological Activities of Phthalazinone Derivatives

Biological ActivityTherapeutic AreaReferences
AnticancerOncology nih.gov, benthamdirect.com
Anti-inflammatoryInflammation nih.gov, ontosight.ai
AntimicrobialInfectious Diseases , pharmainfo.in
AntihypertensiveCardiovascular nih.gov, pharmainfo.in
AntidiabeticEndocrinology nih.gov
AntidepressantNeurology nih.gov
Cholinesterase InhibitionNeurology

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B3054526 7-methoxy-2H-phthalazin-1-one CAS No. 60889-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-3-2-6-5-10-11-9(12)8(6)4-7/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZCCTNPTLWTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70486039
Record name 7-methoxy-2H-phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70486039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60889-22-7
Record name 7-Methoxy-1(2H)-phthalazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60889-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methoxy-2H-phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70486039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Methoxy 2h Phthalazin 1 One and Substituted Analogues

Classical Cyclocondensation Pathways for Phthalazinone Formation

Traditional methods for synthesizing the phthalazinone ring system have long relied on the cyclocondensation of a benzene-derived precursor containing two adjacent electrophilic centers with a hydrazine-based nucleophile.

The reaction between phthalic anhydrides and hydrazine (B178648) derivatives is a fundamental and widely used method for the preparation of phthalazinones. longdom.orgthieme-connect.de This approach involves the condensation of a suitably substituted phthalic anhydride (B1165640) with hydrazine hydrate, often in a solvent like ethanol (B145695) or in the presence of acetic acid. longdom.org For the synthesis of 7-methoxy-2H-phthalazin-1-one, this would necessitate starting with 4-methoxyphthalic anhydride. The reaction proceeds via the formation of an intermediate hydrazide, which then undergoes intramolecular cyclization and dehydration to form the stable heterocyclic phthalazinone ring. While this method is straightforward, the synthesis of the required substituted phthalic anhydride can sometimes be a multi-step process.

A typical procedure involves refluxing the anhydride with hydrazine hydrate, leading to the dissolution of the starting materials and subsequent crystallization of the phthalazinone product upon cooling. thieme-connect.de

An alternative and highly effective classical route involves the cyclization of 2-aroylbenzoic acids with hydrazine hydrate. longdom.orglongdom.org These precursors can be synthesized via Friedel-Crafts acylation of an appropriate aromatic compound with phthalic anhydride. longdom.org

A specific example is the synthesis of 7-methoxy-4-methyl-2H-phthalazin-1-one, which is achieved by reacting 2-acetyl-5-methoxybenzoic acid with hydrazine hydrate. bu.edu.eg Similarly, other 4-substituted phthalazinones are readily prepared by treating the corresponding 2-aroylbenzoic acid with hydrazine derivatives in refluxing ethanol. longdom.orgjocpr.com The reaction mechanism involves the initial formation of a hydrazone with the ketone carbonyl, followed by an intramolecular condensation with the carboxylic acid group to form the six-membered pyridazinone ring.

PrecursorReagentProductReference
2-Acetyl-5-methoxybenzoic acidHydrazine hydrate7-Methoxy-4-methyl-2H-phthalazin-1-one bu.edu.eg
2-Aroylbenzoic acidsHydrazine hydrate4-Aryl-phthalazin-1(2H)-ones longdom.orglongdom.org
2-(2-Fluoro-4-hydroxybenzoyl)benzoic acidHydrazine hydrate4-(2-Fluoro-4-hydroxyphenyl)-7-methoxy-2H-phthalazin-1-one

Advanced and Modern Synthetic Transformations

To overcome some of the limitations of classical methods, such as harsh reaction conditions or limited substrate scope, modern synthetic strategies have been developed. These include transition-metal-catalyzed reactions and multi-component approaches that allow for more efficient and diverse synthesis of the phthalazinone scaffold. researchgate.net

Transition-metal catalysis, particularly with palladium, has become a cornerstone for the synthesis and functionalization of heterocyclic compounds, including phthalazinones. researchgate.net While many palladium-catalyzed methods focus on building the phthalazinone core itself, such as through carbonylative coupling reactions, they are also employed for the late-stage functionalization of a pre-formed phthalazinone ring. rsc.org

For instance, a methoxy (B1213986) group can be introduced onto the phthalazinone scaffold via nucleophilic aromatic substitution (SNAr) on a halogenated precursor. While not a direct palladium-catalyzed C-O bond formation, palladium catalysis is crucial for creating the necessary precursors for these functionalization reactions. An example is the methoxylation of 7-bromo-2H-phthalazin-1-one, which is treated with sodium methoxide (B1231860) in a suitable solvent like DMSO at elevated temperatures to yield this compound with high conversion rates.

SubstrateReagentSolvent/TempYieldReference
7-Bromo-2H-phthalazin-1-oneSodium methoxide (NaOMe)DMSO / 150°C83%

Palladium-catalyzed reactions like the Suzuki and Sonogashira couplings have been successfully used to prepare 4-aryl/heteroaryl/alkynyl substituted phthalazinones from triflate precursors, demonstrating the power of this approach for diversifying the phthalazinone core. rsc.org

The regioselectivity of the cyclization to form the desired 7-methoxy isomer can be controlled by the strategic placement of substituents on the starting materials. Electron-donating groups, such as a methoxy group, can direct the cyclization to the ortho position. For example, when a methoxy group is positioned para to the hydrazine linkage in a precursor, it facilitates the intramolecular cyclization at the adjacent ortho position, ensuring the formation of the 7-methoxy substituted product.

A clear example of an ortho-substituent cyclization strategy was employed in the design of novel herbicidal phthalazinone derivatives. nih.gov This multi-step synthesis began with 3-hydroxy-acetophenone, where the hydroxyl group and its subsequent modifications directed the formation of the heterocyclic ring to yield the desired substituted phthalazinone architecture. nih.gov Similarly, ortho-lithiation strategies, where a directing group guides metalation to an adjacent position, have been used to construct related heterocyclic systems and represent a powerful tool for regiocontrolled synthesis. mdpi.com

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to generate complex molecules. longdom.org Several MCRs have been developed for the synthesis of the phthalazinone core and its fused derivatives. longdom.org

One notable strategy is a four-component reaction involving phthalhydrazide, an aldehyde (which can introduce the methoxy group), an active methylene (B1212753) compound like malononitrile (B47326), and an azide (B81097). longdom.org This approach has been used to produce methoxy-substituted pyrazolo[1,2-b]phthalazine-5,10-diones in high yield. longdom.org The methoxy group is incorporated via the aldehyde component, which allows for precise control over its final position in the product. These reactions are often promoted by catalysts and can proceed under mild conditions, making them an attractive and environmentally conscious alternative to traditional methods. longdom.org

One-Pot and Ultrasound-Assisted Synthesis Approaches

Modern synthetic methodologies are continuously evolving to provide more efficient, environmentally friendly, and high-yielding routes to complex molecules. For the synthesis of phthalazinone derivatives, one-pot and ultrasound-assisted techniques have emerged as powerful tools.

One-pot reactions, which involve multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of time, resource, and waste reduction. Several one-pot procedures for the synthesis of substituted phthalazinones have been reported. For instance, a palladium-catalyzed one-pot synthesis from 2-halomethyl benzoates, paraformaldehyde, and aryl hydrazines has been described, yielding various substituted phthalazinones in good yields. lookchem.com Another approach involves a three-component condensation reaction between phthalhydrazide, aromatic aldehydes, and active methylene compounds like malononitrile or ethyl cyanoacetate (B8463686) to produce 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives in excellent yields. researchgate.netlongdom.org Furthermore, a four-component, one-pot condensation of phthalohydrazide, a (propargyloxy)benzaldehyde, an active methylene compound, and an azide has been utilized to synthesize 1-{[(1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. longdom.org

Ultrasound irradiation has been successfully employed to accelerate organic reactions, often leading to shorter reaction times, milder conditions, and improved yields. nih.govsci-hub.se This technique has been applied to the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones through a one-pot, three-component reaction of phthalhydrazide, aromatic aldehydes, and either malononitrile or ethyl cyanoacetate in the presence of triethylamine (B128534) as a catalyst. nih.gov The use of ultrasound significantly enhances the reaction rate, making it an efficient and green alternative to conventional heating methods. nih.govsci-hub.senih.gov The benefits of ultrasound-assisted synthesis include reduced reaction times (from hours to minutes) and the use of environmentally benign solvents like ethanol. nih.govnih.gov

Reaction Type Reactants Catalyst/Conditions Product Key Advantages
One-Pot, Three-ComponentPhthalhydrazide, Aromatic Aldehydes, Malononitrile/Ethyl CyanoacetateTriethylamine, Ultrasound1H-Pyrazolo[1,2-b]phthalazine-5,10-dionesInexpensive catalyst, Easy workup, Improved yields, Environmentally benign
One-Pot, Four-ComponentPhthalohydrazide, (Propargyloxy)benzaldehyde, Active Methylene Compound, AzideCu(OAc)2/Sodium L-ascorbate1-{[(1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivativesHigh efficiency
One-Pot, Three-Component2-Halomethyl benzoates, Paraformaldehyde, Aryl hydrazinesPalladium catalystSubstituted phthalazinonesGood yields, Use of inexpensive carbon source

Regioselective Introduction and Modification of the Methoxy Group at the 7-Position

The precise placement of substituents on the phthalazinone core is crucial for tuning the biological activity of the resulting compounds. The regioselective introduction of a methoxy group at the 7-position is a key synthetic challenge.

One of the most common methods for introducing a methoxy group at a specific position on an aromatic ring is through nucleophilic aromatic substitution (SNAr) on a pre-functionalized precursor, such as a halogenated phthalazinone. For example, 7-bromo-2H-phthalazin-1-one can be treated with sodium methoxide in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to yield this compound. The reaction conditions, including temperature and the choice of base and solvent, are critical for achieving high yields.

Another strategy involves the cyclization of appropriately substituted precursors where the methoxy group is already present on the starting aromatic ring. For instance, the condensation of a 2-hydrazinobenzoic acid derivative with a methoxy-substituted benzaldehyde (B42025) can lead to the formation of the phthalazinone ring with the methoxy group at the desired position. vulcanchem.com The regioselectivity of this cyclization is dictated by the substitution pattern of the starting materials.

Modification of the methoxy group itself can also be a viable strategy. While less common, demethylation to the corresponding hydroxyphthalazinone followed by re-alkylation with different alkyl groups could provide access to a variety of 7-alkoxy analogues.

Method Starting Material Reagents Product Key Features
Nucleophilic Aromatic Substitution7-Bromo-2H-phthalazin-1-oneSodium Methoxide (NaOMe), DMSOThis compoundHigh conversion rate under optimized conditions.
Cyclization2-Hydrazinobenzoic acid derivative and methoxy-substituted benzaldehydeAcid catalyst (e.g., PPA)This compoundRegioselectivity is determined by the starting material's substitution pattern. vulcanchem.com

Synthetic Approaches for N-Substituted and C4-Substituted 7-Methoxyphthalazinones

Further functionalization of the 7-methoxyphthalazinone scaffold at the nitrogen (N-2) and carbon (C-4) positions allows for the exploration of a wider chemical space and the development of analogues with potentially improved properties.

N-Substituted Analogues:

Alkylation of the nitrogen atom at the 2-position of the phthalazinone ring is a common strategy to introduce substituents. This can be achieved by reacting this compound with various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and reaction conditions can influence the outcome, as N-alkylation competes with O-alkylation due to lactam-lactim tautomerism. nih.gov For example, the synthesis of 2-methylphthalazin-1(2H)-one derivatives has been shown to be crucial for antifungal activity. researchgate.net

C4-Substituted Analogues:

Introducing substituents at the C-4 position often requires a different synthetic approach. One common method involves the use of a 1-chlorophthalazine (B19308) intermediate, which can be prepared from the corresponding phthalazinone by treatment with a chlorinating agent like phosphorus oxychloride (POCl3). nih.gov This 1-chlorophthalazine can then undergo nucleophilic substitution reactions with various nucleophiles, such as amines or other carbon nucleophiles, to introduce a substituent at the 4-position.

Alternatively, palladium-catalyzed cross-coupling reactions have become a powerful tool for C-C and C-N bond formation. A 4-bromo- or 4-chlorophthalazinone derivative can serve as a substrate for reactions like the Suzuki, Heck, or Buchwald-Hartwig amination reactions to introduce a wide range of aryl, alkyl, or amino groups at the C-4 position. nih.gov For instance, the synthesis of 4-aminophthalazinones has been achieved through palladium-catalyzed amination of 4-bromophthalazinones. nih.gov

Position Synthetic Strategy Key Intermediates/Reagents Resulting Substituents
N-2AlkylationAlkyl halides, BaseAlkyl groups
C-4Nucleophilic Substitution1-Chlorophthalazine, Nucleophiles (e.g., amines)Amino groups, etc.
C-4Palladium-Catalyzed Cross-Coupling4-Bromophthalazinone, Boronic acids (Suzuki), Alkenes (Heck), Amines (Buchwald-Hartwig)Aryl, Alkyl, Amino groups

Biological Activity and Molecular Mechanisms of 7 Methoxy 2h Phthalazin 1 One Derivatives

Enzyme Inhibition and Modulatory Activities

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Derivatives of the phthalazin-1(2H)-one class are recognized as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair. The mechanism of action for these inhibitors is centered on the concept of synthetic lethality. In cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-led single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. This overwhelming DNA damage results in cell cycle arrest and apoptosis.

Olaparib (B1684210), a prominent PARP inhibitor built upon the phthalazinone scaffold, serves as a lead compound for the design of new derivatives. Research has focused on modifying the substituents and the length of alkyl chains connected to the aromatic ring to enhance inhibitory activity. For instance, a series of novel phthalazinone derivatives were synthesized and evaluated for their in vitro PARP1 inhibition. The results indicated that the inhibitory activities were closely related to these structural modifications. nih.gov

Further studies have explored dual inhibitors, targeting both PARP-1 and histone deacetylase (HDAC). In one such study, several phthalazinone derivatives containing dithiocarbamate (B8719985) or hydroxamic acid fragments were designed. medchemexpress.com Many of these compounds exhibited high inhibitory activity against the PARP-1 enzyme, with some showing IC50 values below 0.2 nM. medchemexpress.com One notable compound, DLC-1, demonstrated significant anti-proliferative activity against various cancer cell lines, inducing G1 phase cell cycle arrest and apoptosis. medchemexpress.com Another compound from a dual-inhibition series, DLC-49, showed potent inhibitory activity against both PARP-1 and HDAC-1, with IC50 values of 0.53 nM and 17 nM, respectively. medchemexpress.com

The anti-proliferative activities of these PARP inhibitors are particularly pronounced in cell lines with BRCA2 deficiencies, such as the Capan-1 human pancreatic cancer cell line. targetmol.com For example, compounds 14 and 23 from one study exhibited enhanced antitumor activities compared to Olaparib, with IC50 values of 7.532 µM for compound 23 . targetmol.com Another highly effective phthalazin-1(2H)-one derivative, YCH1899, has demonstrated the ability to overcome resistance to existing PARP inhibitors like olaparib and talazoparib, showing IC50 values of 0.89 and 1.13 nM against resistant cells. nih.govnih.gov

CompoundTargetIC50 (nM)Cell LineAnti-proliferative IC50 (µM)
DLC-1PARP-1<0.2MDA-MB-4360.08
DLC-6PARP-1<0.2--
DLC-49PARP-1 / HDAC-10.53 / 17--
Compound 23PARP-1-Capan-17.532
YCH1899PARP-Olaparib-resistant cells0.00089
YCH1899PARP-Talazoparib-resistant cells0.00113

Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE5, PDE10)

Phthalazinone derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP. The inhibition of specific PDE isozymes has therapeutic potential in a range of conditions, including inflammatory diseases and neurological disorders.

A series of 6-methoxy-1,4-disubstituted phthalazine (B143731) derivatives have been synthesized and evaluated as phosphodiesterase type IV (PDE4) inhibitors. nih.gov These compounds were designed to replace the commonly observed cyclopentyloxy moiety of rolipram (B1679513) analogues with substituents at the 4-position of the phthalazine ring. nih.gov This research has led to the development of novel and potent PDE4 inhibitors.

In the context of parasitic diseases, phthalazinone PDE inhibitors have shown promise against Trypanosoma cruzi, the causative agent of Chagas' disease. google.com A study evaluating 12 new phthalazinone PDE inhibitors found that four compounds displayed strong effects against intracellular amastigotes, and three were at least as potent as the current drug, benznidazole, against bloodstream trypomastigotes. google.com These inhibitors were found to increase the intracellular cAMP content in the parasites, leading to disruptions in cellular processes. google.com

Furthermore, alkynamide tetrahydrophthalazinones have been identified as submicromolar inhibitors of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1). nih.gov Structure-based design led to the discovery of a potent TbrPDEB1 inhibitor that also demonstrated submicromolar activity against T. brucei parasites. nih.gov This compound was more potent against the parasite enzyme than human PDE4 and showed no cytotoxicity to human cells. nih.gov

While specific IC50 values for 7-methoxy-2H-phthalazin-1-one derivatives against PDE5 and PDE10 are not extensively detailed in the provided search results, the broader class of phthalazine derivatives has been investigated for PDE5 inhibition. nih.gov

Compound TypeTargetActivityReference
6-methoxy-1,4-disubstituted phthalazinesPDE4Potent inhibition nih.gov
Phthalazinone derivatives (NPD-001, NPD-040)T. cruzi PDEsEffective against amastigotes and trypomastigotes google.com
Alkynamide tetrahydrophthalazinones (e.g., compound 37)TbrPDEB1Submicromolar inhibition nih.gov

Aldose Reductase (AR) Inhibition

Phthalazinone derivatives have been developed as potent inhibitors of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications. Zopolrestat, a 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid, is a well-studied, potent, and orally active AR inhibitor. researchgate.net

The design of Zopolrestat was based on the hypothesis of a specific binding site on the AR enzyme with a strong affinity for benzothiazoles. researchgate.net This led to the development of a series of 3,4-dihydro-4-oxo-3-(benzothiazolylmethyl)-1-phthalazineacetic acids. The parent compound of this series exhibited an IC50 of 1.9 x 10⁻⁸ M against AR from human placenta. researchgate.net Through optimization, Zopolrestat was developed and showed even greater potency, with an IC50 of 3.1 x 10⁻⁹ M. medchemexpress.comtargetmol.comresearchgate.net

Further structure-activity relationship studies have explored surrogates for the key benzothiazole (B30560) side chain of Zopolrestat. nih.gov This has led to the discovery of other potent AR inhibitors, such as 3,4-dihydro-4-oxo-3-[(5,7-difluoro-2-benzoxazolyl)methyl]-1-phthalazineacetic acid, which had an IC50 of 3.2 x 10⁻⁹ M. nih.gov

CompoundTargetIC50 (M)
ZopolrestatAldose Reductase (human placenta)3.1 x 10⁻⁹
Parent benzothiazolylmethyl-phthalazineacetic acidAldose Reductase (human placenta)1.9 x 10⁻⁸
3,4-Dihydro-4-oxo-3-[(5,7-difluoro-2-benzoxazolyl)methyl]-1-phthalazineacetic acidAldose Reductase (human placenta)3.2 x 10⁻⁹
3,4-dihydro-4-oxo-3-[[(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-phthalazineacetic acidAldose Reductase (human placenta)<1.0 x 10⁻⁸
3-[2-[[3-(trifluoromethyl)phenyl]amino]-2-thioxoethyl]-3,4-dihydro-4-oxo-1-phthalazineacetic acidAldose Reductase (human placenta)5.2 x 10⁻⁸

Acetohydroxyacid Synthase (AHAS) Inhibition

A series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives have been designed and synthesized as inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. researchgate.net This enzyme is a major target for several classes of herbicides.

The inhibitory activity of these phthalazinone derivatives was evaluated against wild-type A. thaliana AHAS. researchgate.net Several of the synthesized compounds displayed good enzyme inhibition activity, with Ki values comparable to that of the known AHAS inhibitor, KIH-6127. researchgate.net The herbicidal activity of these compounds was confirmed in postemergence treatments against a variety of weeds, where they exhibited typical injury symptoms associated with AHAS-inhibiting herbicides. researchgate.net This was the first report of methylphthalazin-1-one derivatives acting as AHAS inhibitors. researchgate.net

Compound TypeTargetActivity
2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivativesA. thaliana Acetohydroxyacid Synthase (AHAS)Good enzyme inhibition with Ki values comparable to KIH-6127

Kinase Inhibitory Activities (e.g., Aurora-A kinase, VEGFR-2, EGFR kinase, p38 MAP kinase)

The phthalazinone scaffold is a versatile platform for the development of inhibitors targeting various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

Aurora Kinase Inhibition: A novel class of Aurora kinase inhibitors based on a phthalazinone pyrazole (B372694) scaffold has been reported. mdpi.com These compounds have shown to be potent and selective inhibitors of Aurora-A kinase, with over 1000-fold selectivity against Aurora-B. nih.gov In another study, a series of 2,4-disubstituted phthalazinones were synthesized and evaluated as pan-Aurora kinase inhibitors. dntb.gov.ua One compound, 12c , exhibited potent inhibition of both Aurora-A and Aurora-B kinases with IC50 values of 118 nM and 80 nM, respectively. dntb.gov.ua Furthermore, 4-substituted phthalazinones have been developed as Aurora B kinase inhibitors, with one derivative, 17b , showing an IC50 of 142 nM and inducing G2/M cell cycle arrest and apoptosis in HCT116 cells. google.com

VEGFR-2 and EGFR Kinase Inhibition: Phthalazine-based derivatives have been synthesized and shown to possess potent cytotoxicity against cancer cells through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). One novel phthalazine derivative exhibited a good binding affinity towards the VEGFR2 protein with a binding energy of -10.66 kcal/mol. nih.gov In another study, a series of phthalazine-based derivatives were synthesized and evaluated for their anti-breast cancer activity via EGFR inhibition. longdom.org Compound 12d from this series showed potent EGFR inhibition with an IC50 value of 21.4 nM, which was more potent than the reference drug Erlotinib (IC50 = 80 nM). longdom.org This compound also induced apoptosis in MDA-MB-231 breast cancer cells. longdom.org

p38 MAP Kinase Inhibition: The anticancer activities of some oxadiazol-phthalazinones have been linked to their ability to inhibit p38 mitogen-activated protein kinase (MAPK).

CompoundTarget KinaseIC50 (nM)
Compound 12cAurora-A118
Compound 12cAurora-B80
Compound 17bAurora-B142
Compound 12dEGFR21.4

Topoisomerase Inhibition

Phthalazine-based derivatives have emerged as potent inhibitors of topoisomerase enzymes, which are essential for managing DNA topology during replication, transcription, and recombination. These enzymes are validated targets for cancer chemotherapy.

A novel series of phthalazine derivatives were designed and synthesized as Topoisomerase II (Topo II) inhibitors and DNA intercalators. Several of these compounds exhibited high activity against Topo II, with IC50 values ranging from 5.44 to 8.90 µM. One of the most potent compounds, 32a , not only inhibited Topo II but also induced apoptosis and arrested the cell cycle at the G2/M phase in HepG-2 cells. In a separate study, another phthalazine derivative, 9d , was identified as the most potent member, inhibiting the Topo II enzyme with an IC50 value of 7.02 µM.

The mechanism of action of these compounds is believed to involve both the inhibition of the catalytic activity of Topo II and the intercalation into DNA, which stabilizes the DNA-topoisomerase cleavage complex, leading to DNA damage and cell death.

CompoundTargetIC50 (µM)
Compound 15hTopoisomerase II5.44 - 8.90
Compound 23cTopoisomerase II5.44 - 8.90
Compound 32aTopoisomerase II5.44 - 8.90
Compound 32bTopoisomerase II5.44 - 8.90
Compound 33Topoisomerase II5.44 - 8.90
Compound 9dTopoisomerase II7.02

Carbonic Anhydrase Inhibition

Recent studies have highlighted the potential of phthalazine sulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes crucial in various physiological processes. A series of novel phthalazine derivatives were designed and synthesized, demonstrating significant inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov

The research revealed that these compounds were particularly active against the hCA IX and hCA I isoforms, with some derivatives showing greater potency than the reference drug acetazolamide. nih.gov Notably, a high degree of selectivity was observed for some compounds. nih.gov The investigation into sulfenimide derivatives bearing a phthalimide (B116566) moiety also showed strong inhibition of hCA-I and hCA-II. One bromo-substituted derivative was identified as a particularly potent inhibitor of both human isoforms. nih.gov

While these studies establish the phthalazine scaffold as a promising framework for the development of carbonic anhydrase inhibitors, further research is required to specifically elucidate the inhibitory profile of derivatives containing the this compound core and to compile specific inhibition constant (Ki) values against a panel of hCA isoforms.

Receptor Modulation and Binding Studies

Adenosine (B11128) Receptor Antagonism

The adenosine receptor family, comprising A1, A2A, A2B, and A3 subtypes, plays a vital role in numerous physiological and pathological processes. The affinity and efficacy of a wide array of 2-substituted adenosine derivatives have been evaluated at all four human adenosine receptor subtypes. nih.gov These studies have identified various derivatives as potent and selective antagonists for different adenosine receptor subtypes.

Research into 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives has demonstrated their affinity for both A1 and A2A adenosine receptors. nih.gov Specifically, para-substitution on the phenoxymethyl (B101242) side-chain was found to generally decrease A1 affinity, with the exception of a 4-bromo analog which exhibited the best A1 affinity in the submicromolar range. nih.gov

While these findings underscore the potential for developing adenosine receptor antagonists from diverse chemical scaffolds, there is a need for specific studies focusing on this compound derivatives to determine their binding affinities and selectivity profiles for the different adenosine receptor subtypes.

α-Adrenoceptor Antagonism

Derivatives of 4-substituted-2(1H)-phthalazinone have been synthesized and identified as promising α-adrenoceptor antagonists. researchgate.net These compounds, which feature a 4-(4-bromophenyl)phthalazine core connected to an amine or N-substituted piperazine (B1678402) via an alkyl spacer, have demonstrated significant α-blocking activity. researchgate.net Molecular modeling studies have been employed to understand the structure-activity relationships and to rationalize the observed biological results. researchgate.net

Further pharmacological evaluations of 1-substituted-4-hydroxy-phthalazines have revealed remarkable sympathetic blocking activity for several compounds in the series. researchgate.net While these studies provide a strong foundation for the development of phthalazinone-based α-adrenoceptor antagonists, specific investigations into derivatives featuring the 7-methoxy substituent are necessary to fully characterize their antagonistic properties at α-adrenoceptors.

Advanced Glycation End-product (AGE)/Receptor for AGE (RAGE) Interaction

The interaction between advanced glycation end-products (AGEs) and their receptor (RAGE) is implicated in the pathogenesis of various diseases, including diabetic complications and neurodegenerative disorders. Consequently, the development of inhibitors of the AGE-RAGE axis is a significant therapeutic strategy. researchgate.netnih.gov Research has focused on identifying small molecules that can inhibit the formation of AGEs or block the AGE-RAGE interaction. google.com

While various natural and synthetic compounds have been identified as potential inhibitors of glycation and AGE formation, specific studies on this compound derivatives in this context are currently limited. researchgate.netrsc.orgnih.gov Further investigation is warranted to explore the potential of the 7-methoxy-phthalazinone scaffold to interfere with the AGE-RAGE signaling pathway.

Cellular and Biological Pathways Affected by this compound Analogues

Antitumor and Antiproliferative Mechanisms (e.g., cell cycle arrest, apoptosis induction)

Derivatives of this compound have demonstrated significant potential as antitumor and antiproliferative agents, primarily through the induction of apoptosis and cell cycle arrest in cancer cells.

Several studies have reported the potent cytotoxic activities of phthalazine-based derivatives against various cancer cell lines. For instance, certain novel phthalazine derivatives exhibited significant cytotoxicity against the HCT-116 colon cancer cell line, with IC50 values in the sub-micromolar range. nih.gov One particular derivative induced apoptosis in HCT-116 cells by over 21-fold and caused cell cycle arrest in the S-phase. nih.govresearchgate.net Similarly, other synthesized phthalazine derivatives have shown potent cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov A lead compound from this series was found to induce apoptosis in MDA-MB-231 cells by more than 64-fold. nih.gov

Further research has shown that phthalazinone pyrazole derivatives can act as potent and selective inhibitors of Aurora-A kinase, a key regulator of mitosis, leading to the inhibition of tumor growth through apoptosis. nih.govresearchgate.net The antiproliferative activity of oxadiazol-phthalazinone derivatives has also been investigated, with several compounds showing significant activity against liver (HepG2) and breast (MCF7) cancer cell lines, with selectivity against cancer cells over normal fibroblasts. researchgate.net The mechanism of action for some of these derivatives involves arresting the cell cycle and inducing apoptosis. researchgate.net

The antiproliferative effects of these compounds are often associated with their ability to modulate key cellular signaling pathways. For example, some phthalazine derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis. nih.gov One compound, in particular, caused cell growth arrest in the G2-M phase in MCF-7 cells and induced early apoptosis. nih.gov

The following tables summarize the in vitro antiproliferative activity of various this compound derivatives against different cancer cell lines.

Table 1: Antiproliferative Activity of Phthalazine Derivatives Against Breast Cancer Cell Lines

Compound Cell Line IC50 (µM) Reference
11d MCF-7 2.1 nih.gov
MDA-MB-231 0.92 nih.gov
12c MCF-7 1.4 nih.gov
MDA-MB-231 1.89 nih.gov
12d MCF-7 1.9 nih.gov
MDA-MB-231 0.57 nih.gov
3e MCF-7 0.06 nih.gov
4b MCF-7 0.06 nih.gov
4a MCF-7 0.16 nih.gov

| 5b | MCF-7 | 0.11 | nih.gov |

Table 2: Antiproliferative Activity of Phthalazine Derivatives Against Other Cancer Cell Lines

Compound Cell Line IC50 (µM) Reference
9c HCT-116 1.58 researchgate.net
12b HCT-116 0.32 researchgate.net
13c HCT-116 0.64 researchgate.net
3e HepG2 0.19 nih.gov

| 4b | HepG2 | 0.08 | nih.gov |

These findings collectively highlight the significant potential of this compound derivatives as a promising scaffold for the development of novel anticancer agents that function through the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Pathways (e.g., COX-2 inhibition, PGE2 production)

The anti-inflammatory properties of this compound derivatives are significantly attributed to their interaction with the cyclooxygenase (COX) enzymes, particularly COX-2. nih.govresearchgate.net The COX enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation. nih.govmdpi.com

A series of novel 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov Several of these compounds demonstrated significant anti-inflammatory effects when compared to the standard drug, celecoxib. nih.gov Notably, some of these derivatives were found to be potent and selective inhibitors of the COX-2 enzyme while being inactive against COX-1. nih.gov This selectivity is a crucial aspect of their therapeutic potential, as non-selective COX inhibitors are often associated with gastrointestinal side effects. nih.gov

The inhibition of COX-2 by these derivatives leads to a reduction in the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. While direct studies on PGE2 inhibition by this compound derivatives are not extensively detailed in the provided search results, the mechanism of COX-2 inhibition inherently implies a decrease in PGE2 synthesis. nih.govscilit.comukscip.com The inhibition of PGE2 production is a critical component of the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Derivative TypeTarget EnzymeEffectReference
4-(3,4-dimethylphenyl)-2(1H)-phthalazinoneCOX-2Potent and selective inhibition nih.gov
General Phthalazinone DerivativesCOX-2Inhibition leading to reduced PGE2 researchgate.netnih.gov

Antimicrobial Mechanisms

Derivatives of this compound have demonstrated notable antimicrobial activity against a range of pathogens, including both bacteria and fungi. researchgate.netnih.govresearchgate.netekb.eg The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the phthalazinone core.

In terms of antibacterial activity, various phthalazinone derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govresearchgate.net For instance, certain 4-biphenyl-4-yl-(2H)-phthalazin-1-one derivatives have shown effective antimicrobial effects. researchgate.net The introduction of a sugar moiety to the phthalazine nucleus has been shown to enhance biological activity, which is attributed to the increased hydrophilicity facilitating transport into biological systems. nih.gov

With regard to antifungal properties, a study on twenty-five polysubstituted phthalazinone derivatives revealed significant activity against pathogenic yeasts and filamentous fungi. nih.govmdpi.comresearchgate.net One particular compound, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, exhibited remarkable antifungal activity against dermatophytes and Cryptococcus neoformans. nih.govmdpi.comresearchgate.net The presence of a methyl group at the N-2 position and a 4-chlorobenzyl fragment at the C-4 position were found to be important for this activity. mdpi.comresearchgate.net

DerivativeTarget Organism(s)Observed ActivityReference
4-Biphenyl-4-yl-(2H)-phthalazin-1-one derivativesGram-positive and Gram-negative bacteriaEffective antimicrobial effect researchgate.net
Phthalazine-saccharide hybridsBacteria and FungiSignificant inhibitory effect nih.gov
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneDermatophytes, Cryptococcus neoformansRemarkable antifungal activity nih.govmdpi.comresearchgate.net

Antithrombotic Action

The antithrombotic potential of this compound derivatives is primarily linked to their ability to inhibit platelet aggregation. nih.gov Platelet aggregation is a critical step in the formation of thrombi, and its inhibition is a key strategy in the prevention and treatment of thrombotic diseases.

A study focused on 7-(ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivatives demonstrated their inhibitory effects on platelet aggregation induced by arachidonic acid. nih.gov The parent compound and its ortho-substituted 2-phenyl derivatives were among the most potent inhibitors in this series. nih.gov This suggests that the substitution pattern on the phthalazinone scaffold plays a crucial role in determining the antiplatelet activity.

Cardiotonic Effects

Phthalazinone derivatives are recognized for a broad spectrum of pharmacological activities, which includes cardiotonic effects. nih.govnih.gov Cardiotonic agents are substances that increase the force of contraction of the heart muscle. While the general class of phthalazinones is associated with this activity, specific mechanistic studies on this compound derivatives are not extensively detailed in the provided search results. The cardiotonic properties of the broader class of compounds contribute to their investigation for potential cardiovascular applications.

Vasorelaxant Activity

Derivatives of this compound have been investigated for their vasorelaxant properties. dntb.gov.ua This activity is of significant interest for the potential treatment of hypertension and other cardiovascular disorders characterized by vasoconstriction. The vasorelaxant effect of these compounds is often evaluated by their ability to relax pre-contracted arterial rings in ex vivo studies. The specific mechanisms underlying this vasorelaxation can vary among different derivatives and may involve interactions with various signaling pathways within the vascular smooth muscle cells.

Anticonvulsant Properties

Several derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity. The phthalimide pharmacophore, which is structurally related, is known to act as a sodium channel antagonist, a mechanism shared by some established anticonvulsant drugs. The anticonvulsant potential of these compounds is often assessed using animal models of seizures, such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure tests.

Antihistaminic and Antiallergic Activity

The antihistaminic and antiallergic activities of this compound derivatives are primarily mediated through their action as histamine (B1213489) H1 receptor antagonists. nih.govnih.gov The histamine H1 receptor is a key component in the allergic response, and its blockade can alleviate symptoms such as sneezing, itching, and rhinorrhea. nih.gov

Potent amide-containing phthalazinone H1 histamine receptor antagonists have been synthesized and shown to be equipotent with the established antihistamine, azelastine. nih.gov These derivatives act as inverse agonists at the H1 receptor, meaning they stabilize the receptor in its inactive conformation, thereby reducing its basal activity. researchgate.net

ActivityMechanismKey Molecular TargetReference
AntihistaminicInverse AgonismHistamine H1 Receptor nih.govnih.govresearchgate.net
AntiallergicMast Cell Stabilization (potential)Mast Cell Signaling Components nih.govresearchgate.netnih.govtudublin.ieresearchgate.net

Antioxidant and Antiradical Activities

The investigation into the antioxidant and antiradical properties of phthalazine derivatives has revealed that this class of compounds possesses significant potential for mitigating oxidative stress. While direct studies on this compound are not extensively detailed in the reviewed literature, research on structurally related phthalazine scaffolds provides valuable insights into their free radical scavenging capabilities. The presence of various functional groups on the phthalazine nucleus appears to play a crucial role in modulating this activity.

Detailed research findings from studies on diverse phthalazine derivatives indicate that their antioxidant efficacy is influenced by the nature and position of substituents. For instance, the introduction of moieties with known antioxidant properties can enhance the radical scavenging capacity of the parent molecule.

In one study, a series of new phthalazine derivatives were synthesized and subsequently screened for their in vitro antioxidant activity using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) antioxidant assay. researchgate.net The results of this screening demonstrated a range of activities among the tested compounds. Notably, one of the synthesized compounds exhibited the most potent activity, while another showed moderate antioxidant potential. researchgate.net The remaining derivatives displayed weak to mild activity in this particular assay. researchgate.net

Further research into other classes of phthalazine derivatives has also highlighted their potential as free radical scavengers. For example, an investigation into 3-substituted nih.govmdpi.comijpronline.comtriazolo[3,4-a]phthalazine derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) model identified several compounds with promising free radical scavenging activity when compared to a standard drug. ijpronline.com This suggests that the fusion of a triazole ring to the phthalazine core can be a beneficial strategy for developing effective antioxidants.

Moreover, in a separate study focused on novel phthalazine derivatives synthesized from 1-chloro-4-(4-phenoxyphenyl)phthalazine, the antioxidant activity was also evaluated. Among the synthesized compounds, a hydrazinylphthalazine derivative was found to possess the highest antioxidant activity. researchgate.net This finding points to the potential importance of hydrazinyl groups in contributing to the radical scavenging properties of phthalazine compounds.

The collective findings from these studies underscore the promise of the phthalazinone scaffold as a template for the design of new antioxidant agents. The antioxidant and antiradical activities of these derivatives are evidently dependent on their specific structural features and the functional groups they carry.

Table 1: Antioxidant Activity of Various Phthalazine Derivatives

Derivative Class Assay Used Observed Activity
Novel Phthalazine Scaffolds ABTS Assay Varied from weak to the best activity among the tested compounds. researchgate.net
3-Substituted nih.govmdpi.comijpronline.comtriazolo[3,4-a]phthalazines DPPH Model Promising free radical scavenging activity for specific derivatives. ijpronline.com
Hydrazinylphthalazine Derivative Not Specified Highest antioxidant activity among the tested compounds. researchgate.net

Structure Activity Relationship Sar Studies of Methoxy Substituted Phthalazinones

Positional Impact of the Methoxy (B1213986) Group on Biological Activities

The placement of the methoxy group on the phthalazinone ring system is a critical determinant of biological activity. While comprehensive comparative studies on all positional isomers of methoxy-2H-phthalazin-1-one are not extensively documented, research on related substituted phthalazinones provides valuable insights. For instance, studies on antifungal phthalazinone derivatives have shown that the introduction of a methyl group at the C-6 or C-7 position can lead to a decrease in activity compared to the unsubstituted analog. This suggests that the electronic and steric effects imparted by substituents in this region of the molecule can significantly influence its interaction with biological targets.

Influence of Substituents at the N2 Position on Pharmacological Profiles

The N2 position of the phthalazinone ring is a key site for chemical modification, and the nature of the substituent at this position has a profound impact on the pharmacological properties of the resulting compounds. Research has shown that N2-substitution is a critical factor in modulating the anticancer activity of phthalazinone derivatives.

For instance, in the realm of antifungal agents, the combination of a methyl group at the N2 position with a 4-chlorobenzyl group at the C4 position was found to be essential for potent activity. This highlights a synergistic relationship between substituents at these two positions.

The following table summarizes the influence of various N2 substituents on the biological activity of phthalazinone derivatives based on available research:

N2 SubstituentC4 SubstituentBiological ActivityKey Findings
Methyl4-chlorobenzylAntifungalEssential for potent activity
Dithiocarbamate-containing moietiesVariedAnticancerActivity profile dependent on the specific hybrid structure
Various alkyl and aryl groupsVariedVariedPharmacological profile is highly dependent on the nature of the substituent

Effect of Substituents at the C4 Position on Target Engagement and Activity

The C4 position of the phthalazinone nucleus is another critical locus for structural modification that significantly influences biological activity and target engagement. The introduction of various substituents at this position can dramatically alter the compound's potency and selectivity.

A notable example is the discovery that a 4-chlorobenzyl substituent at the C4 position is a key structural feature for potent antifungal activity in a series of phthalazinone derivatives. This underscores the importance of a specific arylmethyl group at this position for effective interaction with the fungal target.

Furthermore, the strategic placement of different functionalities at the C4 position has been shown to modulate the selectivity of these compounds. For instance, the introduction of a dithiocarbamate (B8719985) moiety at the C4 position resulted in compounds with a different selectivity profile against various cancer cell lines compared to their N2-substituted counterparts. This suggests that the C4 position is crucial for directing the molecule to specific biological targets.

The table below illustrates the impact of C4 substituents on the activity of phthalazinone analogs:

C4 SubstituentN2 SubstituentBiological ActivityKey Findings
4-chlorobenzylMethylAntifungalKey feature for high potency
Dithiocarbamate-containing moietiesVariedAnticancerInfluences selectivity towards different cancer cell lines
BenzylVariedAntimicrobialContributes to the overall antimicrobial effect

Conformational Analysis and Its Correlation with Bioactivity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. Conformational analysis of phthalazinone derivatives, including those with a 7-methoxy substitution, is therefore essential for understanding their mechanism of action and for the rational design of more potent analogs.

The flexibility or rigidity of the molecule, as well as the relative orientation of key functional groups, can determine whether a compound acts as an agonist or an antagonist, or if it has any activity at all. For example, the orientation of the methoxy group and the substituents at the N2 and C4 positions can influence the molecule's ability to form crucial hydrogen bonds or engage in other non-covalent interactions within the target's binding pocket.

Molecular Hybridization Strategies and Their SAR Implications

Molecular hybridization is a powerful strategy in drug design that involves the combination of two or more pharmacophores into a single molecule. This approach aims to create novel compounds with improved affinity, efficacy, or a modified pharmacological profile compared to the individual parent molecules. The phthalazinone scaffold, including the 7-methoxy substituted variant, has been extensively used as a core structure in molecular hybridization.

One prominent example is the development of phthalazinone-dithiocarbamate hybrids as potential anticancer agents. In these hybrids, the dithiocarbamate moiety, a known pharmacophore with anticancer properties, is tethered to either the N2 or C4 position of the phthalazinone ring. The SAR studies of these hybrids revealed that the point of attachment significantly influences their biological activity and selectivity.

Computational and Theoretical Investigations on 7 Methoxy 2h Phthalazin 1 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method is instrumental in understanding the binding mode and affinity of potential drug candidates. For derivatives of the phthalazinone scaffold, molecular docking has been extensively used to explore interactions with various therapeutic targets, particularly protein kinases involved in cancer signaling pathways.

Studies on related phthalazinone compounds have frequently identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) as key targets. rsc.orgnih.gov Docking simulations of these derivatives into the ATP-binding site of VEGFR-2 and EGFR have revealed critical interactions that stabilize the ligand-protein complex.

Commonly observed interactions include:

Hydrogen Bonding: The phthalazinone core often acts as a hydrogen bond acceptor or donor. For instance, simulations have shown hydrogen bond formation with key amino acid residues in the hinge region of kinases, such as Cys919 in VEGFR-2 and Met769 in EGFR. nih.govnih.gov

Hydrophobic Interactions: The aromatic rings of the phthalazine (B143731) structure and its substituents engage in hydrophobic and π-π stacking interactions with nonpolar residues within the binding pocket, such as Leu694 and Ala719 in EGFR. nih.gov

While specific docking studies for 7-methoxy-2H-phthalazin-1-one are not extensively documented, data from analogous compounds provide a predictive framework for its binding behavior. The methoxy (B1213986) group at the 7-position could potentially form additional hydrogen bonds or alter the electronic landscape to enhance interactions within the target's active site.

Table 1: Representative Molecular Docking Data for Phthalazinone Derivatives

Compound Class Target Protein Key Interacting Residues Predicted Binding Energy (kcal/mol)
4-Substituted Phthalazinones VEGFR-2 (PDB: 4ASD) Cys919, Asp1046, Glu885 -94 to -98

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov These methods provide insights into molecular geometry, orbital energies, and the distribution of electron density.

For the parent molecule, phthalazine-1(2H)-one, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been performed to analyze its structural and electronic properties. core.ac.ukniscair.res.in The calculations help in understanding the molecule's stability, arising from hyperconjugative interactions and charge delocalization, which can be analyzed through Natural Bond Orbital (NBO) analysis. niscair.res.in

Key parameters derived from these calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) for phthalazine-1(2H)-one was calculated to be -4.876 eV, which confirms that charge transfer occurs within the molecule. core.ac.ukniscair.res.in

Molecular Electrostatic Potential (ESP): ESP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is vital for predicting how the molecule will interact with biological targets.

NBO Analysis: This analysis provides information on charge distribution, revealing that in the phthalazinone core, nitrogen and oxygen atoms typically exhibit negative charges while hydrogen atoms are positively charged. core.ac.uk

For this compound, the addition of the electron-donating methoxy group is expected to influence these electronic parameters, potentially increasing the electron density on the aromatic ring and altering the molecule's reactivity and interaction profile.

Ligand-Based and Structure-Based Drug Design Methodologies

The phthalazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. researchgate.net Both ligand-based and structure-based drug design strategies have been utilized to develop novel phthalazinone derivatives.

Structure-Based Drug Design (SBDD): This approach relies on the known 3D structure of the biological target. As seen in molecular docking, SBDD for phthalazinones often involves designing molecules that fit precisely into the ATP-binding pocket of kinases like VEGFR-2. rsc.org The design process focuses on optimizing interactions with key residues to enhance potency and selectivity.

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are used. These are based on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a common LBDD technique where a set of essential structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity is identified from a series of known active compounds. mdpi.com For dual inhibitors of EGFR and VEGFR2, pharmacophore models have been developed that include features like hydrophobic groups, aromatic rings, and hydrogen bond acceptors/donors, many of which are present in the phthalazinone scaffold. mdpi.com

The design of this compound would likely be rationalized through these methodologies, where the phthalazinone core serves as the primary scaffold and the methoxy group is introduced to probe specific interactions or modify physicochemical properties like solubility and metabolic stability.

In Silico Predictions for Biological Activity

In silico tools can predict a wide range of biological activities and properties, helping to prioritize compounds for synthesis and experimental testing. This includes predicting therapeutic activities and assessing potential liabilities such as toxicity.

Prediction of Activity Spectra for Substances (PASS): This tool predicts a broad spectrum of pharmacological effects based on the structure of a compound. For novel phthalazinone derivatives, PASS can suggest potential activities such as antineoplastic, kinase inhibitory, or other effects based on structural similarity to compounds in its database. mdpi.com

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for a drug's success. In silico models are routinely used to predict these properties. For example, studies on phthalazine derivatives have included ADMET profiling to evaluate their drug-likeness, comparing them to established drugs like Sorafenib. semanticscholar.org These predictions can assess parameters like oral bioavailability, blood-brain barrier penetration, and potential for cytochrome P450 inhibition.

Cytotoxicity Prediction: Tools like CLC-Pred can predict the cytotoxicity of a compound against various cancer cell lines. mdpi.com Such predictions can guide the selection of appropriate cell lines for in vitro testing. For phthalazinone derivatives, these predictions often show probable activity against cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer), which aligns with their investigation as anticancer agents. rsc.orgrsc.org

Table 3: Example of In Silico ADMET Profile Predictions for Phthalazinone Derivatives

Property Prediction Implication
Human Intestinal Absorption High Good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration Low to Medium May indicate lower potential for CNS side effects.
CYP2D6 Inhibition Non-inhibitor Lower risk of drug-drug interactions.

Molecular Dynamics Simulations for Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are used to assess the stability of the docked complex and to understand the conformational changes that may occur upon ligand binding.

For a ligand like this compound bound to a target kinase, an MD simulation would typically be run for several nanoseconds. mdpi.com Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the simulation time. A stable, low RMSD value indicates that the ligand remains securely bound in its initial docked pose and the protein structure is not significantly perturbed. scispace.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein, showing which residues have the most movement. This can highlight flexible loops or regions that may be important for ligand entry or binding.

Interaction Analysis: MD simulations allow for the monitoring of specific interactions (like hydrogen bonds) over time. This can reveal whether the key interactions predicted by docking are stable and persistent throughout the simulation. scispace.com

These simulations provide a more realistic model of the biological environment and can validate the binding modes suggested by docking studies, offering greater confidence in the predicted ligand-target interactions. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 7 Methoxy 2h Phthalazin 1 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 7-methoxy-2H-phthalazin-1-one derivatives. Analysis of ¹H-NMR, ¹³C-NMR, and various 2D-NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For a typical this compound scaffold, the spectrum exhibits characteristic signals. The methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet in the upfield region, around δ 3.5-4.0 ppm. The aromatic protons on the benzene (B151609) ring display signals in the downfield region (δ 7.0-8.5 ppm), with their multiplicity and coupling constants depending on the substitution pattern. The proton on the nitrogen atom of the phthalazinone ring (N-H) often appears as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon (C=O) of the amide group is highly deshielded and typically resonates at δ 160-170 ppm. nih.gov The carbon of the methoxy group appears at approximately δ 55-60 ppm. nih.gov Aromatic carbons are observed in the δ 110-150 ppm range. The specific chemical shifts provide insight into the electronic effects of the substituents on the aromatic ring.

2D-NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed for definitive structural assignment.

COSY (¹H-¹H Correlation): Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the aromatic spin system.

HSQC (¹H-¹³C Correlation): Correlates protons directly to the carbons they are attached to, allowing for the assignment of protonated carbons.

HMBC (¹H-¹³C Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and confirming the connectivity between different parts of the molecule, such as linking the methoxy group to its specific position on the aromatic ring.

Table 1: Typical NMR Spectral Data for Phthalazinone Derivatives
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C=O-159-170
Aromatic C-H7.0 - 8.5110 - 140
Aromatic Quaternary C-125 - 150
-OCH₃3.5 - 4.055 - 60
N-H> 9.0 (often broad)-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound derivatives, the IR spectrum provides clear evidence for the core structural features.

The most prominent absorption band is that of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group, which typically appears as a strong band in the region of 1650-1682 cm⁻¹. researchgate.net The N-H stretching vibration of the amide group gives rise to a moderate to strong band, usually in the range of 3100-3450 cm⁻¹. researchgate.net The precise position can be influenced by hydrogen bonding.

Other significant absorptions include:

Aromatic C-H stretching: Typically observed as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands of varying intensity appear in the 1450-1610 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group results in a characteristic strong band, often around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Amide N-HStretch3100 - 3450Medium-Strong
Aromatic C-HStretch3000 - 3100Weak-Medium
Amide C=OStretch1650 - 1682Strong
Aromatic C=CStretch1450 - 1610Variable
Ether C-OAsymmetric Stretch~1250Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the analysis of this compound derivatives, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The electron impact (EI) mass spectrum typically shows a distinct molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural clues. For phthalazinone derivatives, common fragmentation pathways involve the loss of small, stable molecules.

Plausible fragmentation patterns for the this compound core could include:

Loss of CO: A characteristic fragmentation for carbonyl-containing compounds, leading to an [M-28]⁺ ion.

Loss of a methyl radical (•CH₃): From the methoxy group, resulting in an [M-15]⁺ ion.

Loss of formaldehyde (B43269) (CH₂O): From the methoxy group, yielding an [M-30]⁺ ion.

Cleavage of the heterocyclic ring: This can lead to the formation of stable fragments corresponding to the substituted benzene ring or the pyridazinone portion. For instance, the loss of N₂H₂ could occur.

The mass spectrum of 2-aminothiocarbonyl-phthalazine-1,4-dione, a related structure, shows fragmentation via the loss of a CSNH₂ group, followed by the sequential loss of N=NH and CO to yield stable aromatic ions. raco.cat This suggests that the phthalazinone ring system tends to fragment in a predictable manner, aiding in structural confirmation.

X-ray Crystallography for Precise Molecular Geometry and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

For phthalazinone derivatives, X-ray analysis confirms the planarity of the fused bicyclic ring system. In the crystal structure of a related compound, 2-(2-hydroxyethyl)phthalazin-1(2H)-one, the pyridazinone and benzene rings are nearly coplanar, with a dihedral angle of only 2.35°. nih.gov Such data are crucial for understanding the molecule's conformation and potential for π-π stacking interactions.

The technique also elucidates intermolecular forces that govern the crystal packing. In the aforementioned structure, intermolecular C—H⋯O, C—H⋯N, and O—H⋯O hydrogen bonds create a three-dimensional network. nih.gov A weak π–π interaction between the pyridazinone and benzene rings of adjacent molecules further stabilizes the crystal structure. nih.gov For this compound, one would expect similar hydrogen bonding involving the N-H group and the carbonyl oxygen, as well as potential interactions involving the methoxy group, which would dictate its solid-state properties.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the phthalazinone core.

The UV-Vis spectrum of this compound and its derivatives is expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions.

π→π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system.

n→π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (e.g., from the oxygen or nitrogen atoms) to a π* antibonding orbital.

The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the nature of substituents on the aromatic ring. The electron-donating methoxy group is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted phthalazinone. Computational studies on the parent molecule, phthalazine-1(2H)-one, have been used to analyze its electronic transitions and calculate the HOMO-LUMO energy gap, which confirms that charge transfer occurs within the molecule. niscair.res.in

Q & A

Q. How can computational methods optimize the design of this compound derivatives for enzyme inhibition?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and docking studies (AutoDock, Schrödinger Suite) model interactions with enzyme active sites. Substituent effects (e.g., methoxy groups at position 7) are analyzed for steric/electronic compatibility with AHAS binding pockets. Ortho-substituent cyclization strategies improve ligand-enzyme affinity .

Q. What strategies resolve contradictions in bioactivity data between enzyme inhibition assays and in vivo herbicidal efficacy?

  • Methodological Answer : Cross-validate in vitro (AHAS inhibition) and in vivo (whole-plant assays) results under controlled conditions. Factors like compound stability, metabolic activation, or soil adsorption may explain discrepancies. Use LC-MS to track metabolite formation and adjust application rates or formulations (e.g., adjuvants) to enhance bioavailability .

Q. How do substituents at the phthalazinone core influence photophysical properties for optical applications?

  • Methodological Answer : Fluorimetric studies (e.g., fluorescence quantum yield measurements) assess substituent effects. Electron-donating groups (e.g., methoxy) at position 7 enhance luminescence by stabilizing excited states. Time-resolved spectroscopy and XRD-derived torsion angles correlate structural rigidity with emission intensity .

Q. What experimental and analytical techniques characterize coordination complexes of amino-substituted phthalazinones?

  • Methodological Answer : Cyclic voltammetry evaluates redox behavior, while FTIR and vis-NIR spectra identify metal-ligand bonding (e.g., ν(N–H) shifts upon coordination). Single-crystal XRD confirms geometry (e.g., octahedral vs. square planar). Stability constants are determined via potentiometric titration in aqueous/organic solvents .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis OptimizationRecrystallization, stoichiometric controlPurity (≥97% by HPLC), melting point consistency
Structural RefinementSHELXL, hydrogen bonding analysisR-factor (<0.05), displacement parameters
Bioactivity CorrelationKi value determination, LC-MS metabolite profilingIC₅₀, dose-response curves
Computational DesignDocking simulations, DFT calculationsBinding energy (ΔG < -8 kcal/mol)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methoxy-2H-phthalazin-1-one
Reactant of Route 2
7-methoxy-2H-phthalazin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.